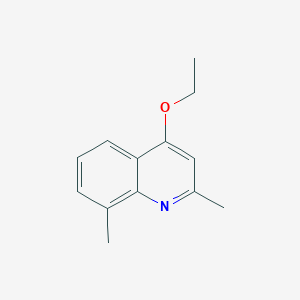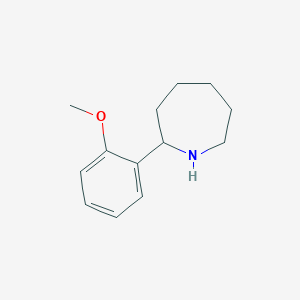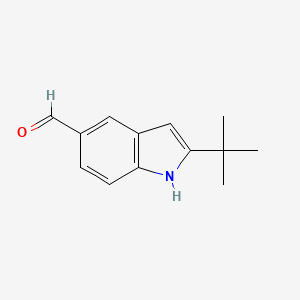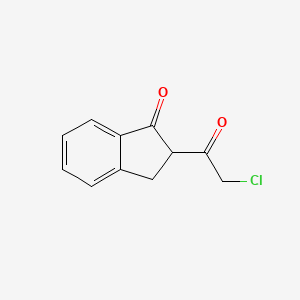
4-Ethoxy-2,8-dimethylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-2,8-dimethylquinoline is a quinoline derivative, which is a class of nitrogen-containing heterocyclic compounds. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of the ethoxy group at the 4-position and methyl groups at the 2- and 8-positions of the quinoline ring imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2,8-dimethylquinoline can be achieved through various methods. One common approach involves the Skraup synthesis, which is a classical method for the preparation of quinoline derivatives. This method typically involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene or arsenic acid, and a catalyst like sulfuric acid .
Another method involves the use of microwave-assisted synthesis, which offers a greener and more efficient approach. This method utilizes microwave irradiation to accelerate the reaction between aniline derivatives and alkenyl ethers, resulting in the formation of substituted quinolines under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Skraup synthesis or other catalytic methods that ensure high yield and purity. The use of recyclable catalysts and solvent-free reaction conditions can enhance the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxy-2,8-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Nitroquinolines, halogenated quinolines.
Aplicaciones Científicas De Investigación
4-Ethoxy-2,8-dimethylquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential use as an antimicrobial and antimalarial agent.
Medicine: Quinolines, including this compound, are investigated for their potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-2,8-dimethylquinoline involves its interaction with various molecular targets and pathways. In biological systems, quinoline derivatives can inhibit enzymes, interfere with DNA replication, and disrupt cellular processes. The ethoxy and methyl groups on the quinoline ring may enhance its binding affinity to specific targets, leading to increased biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Quinine: An antimalarial agent with a quinoline ring system.
Chloroquine: Another antimalarial drug with a similar structure.
Ciprofloxacin: An antibiotic with a quinoline core.
Nalidixic Acid: An antibacterial agent with a quinoline structure
Uniqueness
4-Ethoxy-2,8-dimethylquinoline is unique due to the presence of the ethoxy group at the 4-position and methyl groups at the 2- and 8-positions. These substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other quinoline derivatives .
Propiedades
Fórmula molecular |
C13H15NO |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
4-ethoxy-2,8-dimethylquinoline |
InChI |
InChI=1S/C13H15NO/c1-4-15-12-8-10(3)14-13-9(2)6-5-7-11(12)13/h5-8H,4H2,1-3H3 |
Clave InChI |
RSIKWMZZNBKXFG-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=NC2=C(C=CC=C12)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Nitroimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B11895660.png)



![3-Methyl-6-phenylimidazo[1,2-A]pyridine](/img/structure/B11895689.png)

![7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B11895701.png)




![3H-Imidazo[4,5-b]pyridin-7-amine dihydrochloride](/img/structure/B11895737.png)
![Sodium 5-methylbenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B11895750.png)
